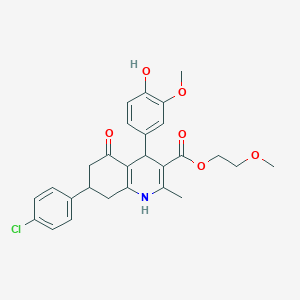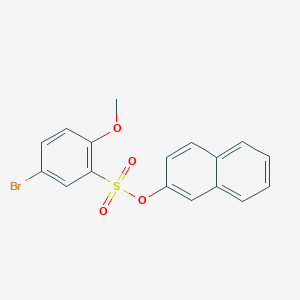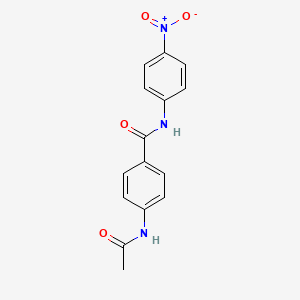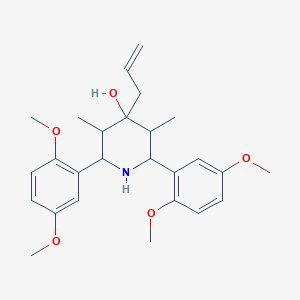![molecular formula C20H17N3O3 B5106062 N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BRD7389, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzochromene compounds and has been shown to exhibit potent inhibitory activity against several enzymes and proteins.
Mecanismo De Acción
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins, thereby preventing their normal function. For example, it inhibits histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression and chromatin structure. By inhibiting histone deacetylases, N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potency and specificity. It exhibits potent inhibitory activity against several enzymes and proteins, making it a valuable tool for studying their functions. However, one limitation of using N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of research is the development of more potent and selective inhibitors that can be used for therapeutic applications. Another area of research is the identification of new target enzymes and proteins that can be inhibited by N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide. Additionally, the use of N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves a multi-step process that includes the condensation of 2-aminobenzimidazole with 3-bromo-1-propanol to obtain the intermediate, 3-(1H-imidazol-1-yl)propyl bromide. This intermediate is then reacted with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid to yield the final product, N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and proteins, including histone deacetylases, bromodomain and extra-terminal domain proteins, and phosphodiesterases.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(22-8-3-10-23-11-9-21-13-23)17-12-16-15-5-2-1-4-14(15)6-7-18(16)26-20(17)25/h1-2,4-7,9,11-13H,3,8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQFEXMSXZTSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5105986.png)
![1-(3-methoxybenzyl)-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5105991.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)
![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)

![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)

